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molecular formula C10H12ClN3O B1400990 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide CAS No. 840488-85-9

6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide

Cat. No. B1400990
M. Wt: 225.67 g/mol
InChI Key: ZNOCYNRWXAYNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799787B2

Procedure details

To a suspension of 6-chloropyridazine-3-carboxylic acid (4.1 g, 25.8 mmol) from Step 1 and DMF (50 μL) in CH2Cl2 (60 mL) at r.t. was added oxalyl chloride (5.0 mL, 57.1 mmol) and the mixture was refluxed for 30 min. Volatile materials were removed in vacuo to give the crude acid chloride as a pale yellow solid. The acid chloride was dissolved in CH2Cl2 (40 mL) and added to a solution of cyclopropylethylamine (2.4 g, 28.2 mmol) and Et3N (11 mL, 78 mmol) in CH2Cl2 at 0° C. over a period of about 15 min. After further stirring for 30 min, the mixture was diluted with more CH2Cl2, washed successively with 10% HCl, saturated aqueous NaHCO3, water, dried (Na2SO4) and concentrated. Chromatography over silica gel and elution with hexanes-EtOAc (2:1) gave the title compound as a white powder. 1H NMR (500 MHz, Acetone-d6): δ 0.12 (d, 2H), 0.47 (t, 2H), 0.80 (s, 1H), 1.57-1.61 (m, 2H), 3.58-3.62 (m, 2H), 8.02 (d, 1H), 8.31 (d, 1H), 8.62 (s, 1H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Four
Name
Quantity
11 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=O)=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.[CH:17]1([CH2:20][CH2:21][NH2:22])[CH2:19][CH2:18]1.CCN(CC)CC>C(Cl)Cl.CN(C=O)C>[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([NH:22][CH2:21][CH2:20][CH:17]2[CH2:19][CH2:18]2)=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(CC1)CCN
Name
Quantity
11 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After further stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Volatile materials were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude acid chloride as a pale yellow solid
WASH
Type
WASH
Details
washed successively with 10% HCl, saturated aqueous NaHCO3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography over silica gel and elution with hexanes-EtOAc (2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(N=N1)C(=O)NCCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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